molecular formula C25H21NO4 B557764 Fmoc-D-Tic-OH CAS No. 130309-33-0

Fmoc-D-Tic-OH

Cat. No. B557764
M. Wt: 399.4 g/mol
InChI Key: LIRBCUNCXDZOOU-HSZRJFAPSA-N
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Description

Fmoc-D-Tic-OH is a pharmaceutical intermediate . It is a natural peptide triazole antagonist of HIV-1 envelope gp120 and a peptidomimetic antiviral agent .


Molecular Structure Analysis

Fmoc-D-Tic-OH has the molecular formula C25H21NO4 . Its molecular weight is 399.44 g/mol . The structure of Fmoc-D-Tic-OH includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis .


Physical And Chemical Properties Analysis

Fmoc-D-Tic-OH is a white solid . It has a molecular weight of 399.44 g/mol . The optical activity of Fmoc-D-Tic-OH is [α]20/D −25.0±2°, c = 0.6% in methanol .

Scientific Research Applications

  • Synthesis of Constrained Amino Acids : Fmoc-D-Tic-OH can be synthesized and incorporated into peptides using standard Fmoc solid-phase synthesis. It's utilized for testing potential biological activity applications, as demonstrated in the synthesis of an analog of H-Dmt-Tic-NH2 (Santagada et al., 2001).

  • Development of Antibacterial Composite Materials : The advancement of peptide- and amino-acid-based nanotechnology includes using Fmoc-decorated self-assembling building blocks, such as Fmoc-D-Tic-OH, for antibacterial and anti-inflammatory applications. These materials show promise in inhibiting bacterial growth without being cytotoxic to mammalian cells (Schnaider et al., 2019).

  • Supramolecular Gels for Biomedical Use : Fmoc-functionalized amino acids, including variants similar to Fmoc-D-Tic-OH, are used to form supramolecular hydrogels. These gels are widely utilized in the biomedical field due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

  • Nanostructure Characterization and Chemical Attachment : Fmoc-D-Tic-OH and its variants are involved in synthesizing and characterizing nanostructures. This includes chemical attachment to core-shell structures and quantitative determination of active amino groups (Szczepańska et al., 2020).

  • Formation and Characterization of Hydrogels : Fmoc-D-Tic-OH derivatives are used in forming hydrogels, which are then utilized to prepare and stabilize fluorescent few-atom silver nanoclusters, highlighting their applications in materials science and nanotechnology (Roy & Banerjee, 2011).

  • Hybrid Hydrogels with Carbon Nanotubes : Fmoc-D-Tic-OH-based hydrogels are used to incorporate and disperse functionalized carbon nanotubes, creating hybrid materials with enhanced properties such as increased thermal stability and conductivity (Roy & Banerjee, 2012).

  • Chromatographic Analysis : Fmoc-D-Tic-OH and related compounds are used in chromatographic methods for analyzing various substances, demonstrating their importance in analytical chemistry (Lopez et al., 1996).

  • Photocatalytic Activity Enhancement : Research indicates that Fmoc-D-Tic-OH-related materials can enhance the photocatalytic activity of TiO2 in cementitious materials, showing its potential in environmental applications (Wang et al., 2014).

Safety And Hazards

When handling Fmoc-D-Tic-OH, it is recommended to avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRBCUNCXDZOOU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Tic-OH

CAS RN

130309-33-0
Record name 130309-33-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
P Rovero, S Viganò, S Pegoraro, L Quartara - Letters in Peptide Science, 1996 - Springer
… All couplings were activated by HATU, using a fourfold excess of amino acid; Fmoc-D-Tic-OH (cycle 2) and Fmoc-Ser(tBu)-OH (cycle 3) were coupled twice; other side-chain protecting …
Number of citations: 31 link.springer.com
Y Komaravolu, VR Dama, TC Maringanti - Analytical Methods, 2018 - pubs.rsc.org
… Out of these, 4 N α -PADs were made from unnatural amino acids (Fmoc-Oic-OH, Fmoc-Ala(thi)-OH, Fmoc-Hyp(tBu)-OH and Fmoc-D-Tic-OH), and their chiral recognition events were …
Number of citations: 4 pubs.rsc.org
VS Goodfellow, MV Marathe, KG Kuhlman… - Journal of medicinal …, 1996 - ACS Publications
… The coupling of Fmoc-d-Tic-OH or Fmoc-d-Phe-OH to the poorly nucleophilic aniline … In this instance, Fmoc-d-Tic-OH was converted to the acid chloride and coupled to N-phenylglycine, …
Number of citations: 39 pubs.acs.org
KJ Kennedy, KS Orwig, TA Dix… - The Journal of …, 2002 - Wiley Online Library
… Fmoc-Thi-OH, Fmoc-Hyp-OH, and Fmoc-dTic-OH and 4-benzyloxybenzyl alcohol resin (Wang resin, 200–400 mesh, substitution 1.2 mmol/g) were from Novabiochem, Fmoc-dArg(Pmc)-…
Number of citations: 12 onlinelibrary.wiley.com
C Thurieau, M Félétou, P Hennig… - Journal of medicinal …, 1996 - ACS Publications
We report here on the synthesis and pharmacological properties of a new series of small linear and cyclic peptides derived from the five C-terminal amino acid residues of second-…
Number of citations: 29 pubs.acs.org
S Schuster, B Biri-Kovács, B Szeder, L Buday, J Gardi… - Pharmaceutics, 2018 - mdpi.com
Receptors for gonadotropin releasing hormone (GnRH) are highly expressed in various human cancers including breast, ovarian, endometrial, prostate and colorectal cancer. Ligands …
Number of citations: 23 www.mdpi.com
LC McCroskey - 2015 - rave.ohiolink.edu
Peptide and small-molecule drugs show powerful antioncogenic activity. However, peptides have inherent difficulty crossing biological barriers, and small molecules lack the size to …
Number of citations: 0 rave.ohiolink.edu
J Gao, MT Hamann - Chemical reviews, 2011 - ACS Publications
Natural products continue to serve as valuable starting points in developing druglike candidates, and the first step in the development of therapeutic agents is the identification of lead …
Number of citations: 78 pubs.acs.org
C Galoppini, S Meini, M Tancredi… - Journal of medicinal …, 1999 - ACS Publications
Four previously reported kinin receptor peptide antagonists, including the B 1 receptor-selective peptides desArg 10 -HOE 140 (H-d-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-d-Tic-Oic-OH) and B-…
Number of citations: 28 pubs.acs.org
GPV Amouroux - 2016 - open.library.ubc.ca
Many compounds mimicking endogenous molecules have been used as a starting point to develop targeted diagnostic and therapeutic radiotracers. In particular, radiolabeled …
Number of citations: 3 open.library.ubc.ca

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